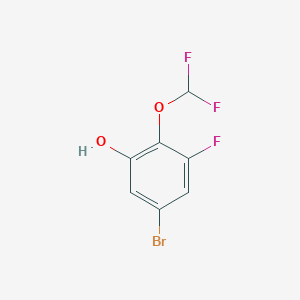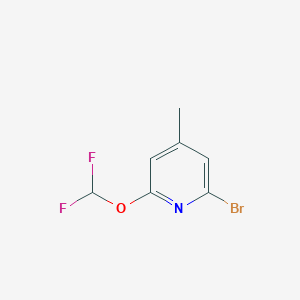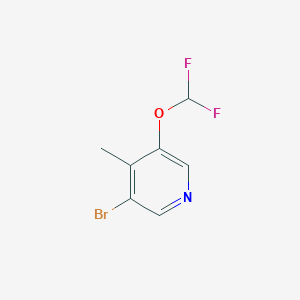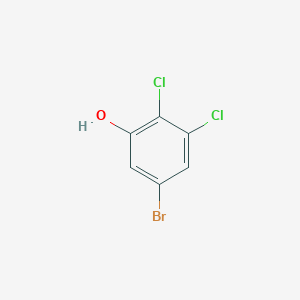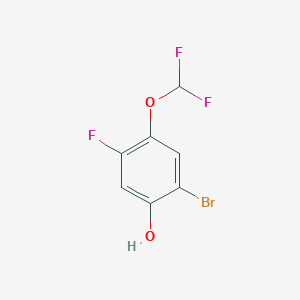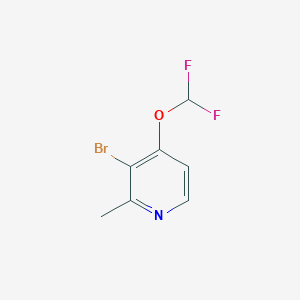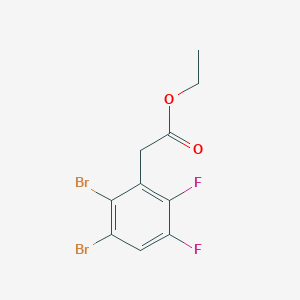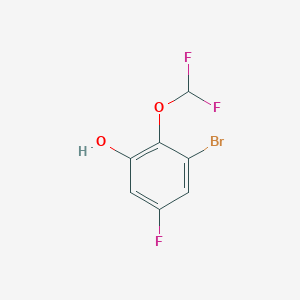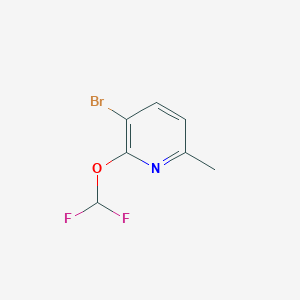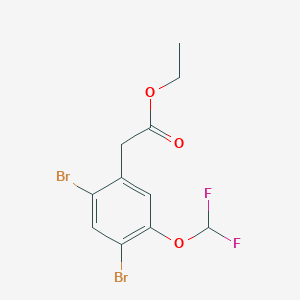
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile
Vue d'ensemble
Description
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile, or DBDMFPA, is a brominated phenylacetonitrile compound that is used in a variety of scientific research applications. It is a versatile compound due to its unique properties, including its low toxicity, good solubility in organic solvents, and its ability to react with a variety of other compounds. DBDMFPA is widely used in organic synthesis, biochemistry, and pharmacology research.
Applications De Recherche Scientifique
DBDMFPA has a variety of scientific research applications due to its unique properties. It is widely used in organic synthesis and biochemistry, as it is a versatile compound that can react with a variety of other compounds. It is also used in pharmacology research due to its low toxicity and its ability to interact with a variety of biological molecules. DBDMFPA has been used in the synthesis of a variety of pharmaceutical compounds, including anti-cancer drugs and anti-inflammatory agents. It has also been used to study the structure and function of proteins and other biological molecules.
Mécanisme D'action
The mechanism of action of DBDMFPA is not fully understood. However, it is believed that its brominated structure helps it interact with a variety of biological molecules. The difluoromethoxy group is thought to be important in the binding of DBDMFPA to proteins, as it can interact with the hydrogen bonds that form between the protein and other molecules. The phenylacetonitrile portion of the molecule is thought to be important in the binding of DBDMFPA to other molecules, as it can interact with the hydrophobic regions of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBDMFPA have not been extensively studied. However, it has been shown to have some anti-inflammatory and anti-cancer effects in laboratory studies. It has also been shown to have some anti-viral activity in vitro. The exact mechanism of action of DBDMFPA is not yet known, but it is believed to involve the interaction of its brominated structure with a variety of biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
DBDMFPA has a number of advantages for use in laboratory experiments. It is a simple compound to synthesize, and can be prepared in a laboratory setting using a few readily available reagents. It is also a versatile compound that can react with a variety of other compounds. Additionally, it has low toxicity and is able to interact with a variety of biological molecules. The main limitation of DBDMFPA is that its exact mechanism of action is not yet known, and further research is needed to fully understand its biochemical and physiological effects.
Orientations Futures
There are a number of potential future directions for research on DBDMFPA. Further studies are needed to better understand the exact mechanism of action of the compound, and its biochemical and physiological effects. Additionally, further research is needed to explore its potential use in the synthesis of pharmaceutical compounds, and its potential use as a therapeutic agent. Finally, further research is needed to explore the potential uses of DBDMFPA in other scientific research applications, such as organic synthesis and biochemistry.
Propriétés
IUPAC Name |
2-[3,4-dibromo-5-(difluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2NO/c10-6-3-5(1-2-14)4-7(8(6)11)15-9(12)13/h3-4,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKQMTLDKIUZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



